Lipophilicity Increase vs. Common Phenethylamines
The target compound exhibits a markedly higher predicted lipophilicity compared to its non-α-substituted and α-methyl-substituted analogs, which is a key determinant for passive membrane crossing and blood-brain barrier penetration. The compound's calculated XLogP3 is 2.37, which is 0.27 units higher than 2-methoxyamphetamine (XLogP3 = 2.1) and 0.67 units higher than 2-methoxyphenethylamine (XLogP3 = 1.7) [1], . This logP difference indicates a significantly greater preference for a lipophilic phase.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.37 |
| Comparator Or Baseline | 2-Methoxyamphetamine (2-MA): 2.1; 2-Methoxyphenethylamine (2-MPEA): 1.7 |
| Quantified Difference | +0.27 vs. 2-MA; +0.67 vs. 2-MPEA |
| Conditions | Calculated by XLogP3 algorithm. Data sourced from PubChem and Leyan.com. |
Why This Matters
For procurement decisions in neuroscience or ADME/Tox profiling studies, the 0.67 unit logP increase over 2-MPEA qualitatively predicts a 3- to 4-fold increase in partition coefficient, potentially leading to drastically different in-vivo distribution and CYP450 metabolic stability, making substitution without re-validation impossible.
- [1] PubChem. XLogP3 for 2-Methoxyamphetamine (CID 159755) and 2-Methoxyphenethylamine (CID 74896). View Source
